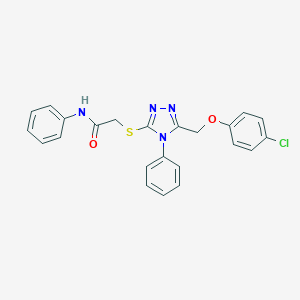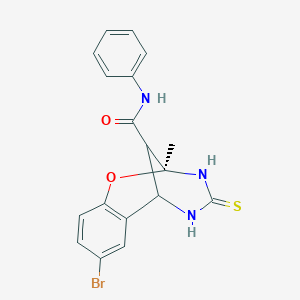![molecular formula C26H29ClN2O2 B448440 11-(4-chlorophenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 354547-73-2](/img/structure/B448440.png)
11-(4-chlorophenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(4-chlorophenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, particularly in the treatment of anxiety, insomnia, and seizures. This specific compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethyl group, and a methylbutanoyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 11-(4-chlorophenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclic compound 1-(4-chlorophenyl)-3,5-dihydro-8-methyl-4H-benzofuro[2,3-d][1,2]diazepin-4-one.
Silylation-Amination Reaction: This key step involves the silylation of the starting material followed by amination to introduce the desired substituents.
Final Cyclization: The final step involves cyclization to form the tetrahydrobenzo[b][1,4]benzodiazepin-7-one core structure.
Industrial production methods often utilize continuous flow chemistry to enhance the efficiency and yield of the synthesis process. This approach allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
11-(4-chlorophenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: It is used in studies related to neurotransmitter interactions and receptor binding.
Medicine: Research focuses on its potential therapeutic effects, particularly in the treatment of anxiety and seizure disorders.
Mechanism of Action
The mechanism of action of 11-(4-chlorophenyl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, the compound exerts anxiolytic, sedative, and anticonvulsant effects. The molecular targets include GABA(a) receptors, which facilitate the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability .
Properties
CAS No. |
354547-73-2 |
|---|---|
Molecular Formula |
C26H29ClN2O2 |
Molecular Weight |
437g/mol |
IUPAC Name |
6-(4-chlorophenyl)-9,9-dimethyl-5-(3-methylbutanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H29ClN2O2/c1-16(2)13-23(31)29-21-8-6-5-7-19(21)28-20-14-26(3,4)15-22(30)24(20)25(29)17-9-11-18(27)12-10-17/h5-12,16,25,28H,13-15H2,1-4H3 |
InChI Key |
WIELBMCPGVDHMH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(C)CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cinnamyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B448361.png)
![isopropyl (9S)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxylate](/img/structure/B448363.png)
![2-[(4-Benzoyl-1-piperazinyl)carbonyl]-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B448365.png)

![2-({5-[(2-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B448369.png)

![1-(2-Ethoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B448371.png)
![4-Oxo-4-{[3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-butenoic acid](/img/structure/B448373.png)
![4-{[6-TERT-BUTYL-3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B448374.png)
![(4-Benzylpiperazin-1-yl)[5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B448376.png)
![4-{[3-(Ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B448377.png)
![5-(4-bromophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B448378.png)
![5-[[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-5-oxopentanoic acid](/img/structure/B448380.png)
![6-(4-fluorophenyl)-10,11-dimethoxy-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B448381.png)
